REACTION_CXSMILES
|
[N:1]([CH:4]([C:17]([F:20])([F:19])[F:18])[CH2:5][NH:6][C:7](=[O:16])[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[N+]=[N-].[BH4-].[Na+].[C:23]([OH:28])(=[O:27])[C:24]([OH:26])=[O:25]>O1CCCC1.[Co](Cl)Cl>[C:23]([OH:28])(=[O:27])[C:24]([OH:26])=[O:25].[NH2:1][CH:4]([C:17]([F:18])([F:19])[F:20])[CH2:5][NH:6][C:7](=[O:16])[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,6.7|
|
Name
|
benzyl (2-azido-3,3,3-trifluoropropyl)carbamate
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(CNC(OCC1=CC=CC=C1)=O)C(F)(F)F
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
cobalt chloride
|
Quantity
|
17.8 g
|
Type
|
catalyst
|
Smiles
|
[Co](Cl)Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 2 hours post-addition
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O.NC(CNC(OCC1=CC=CC=C1)=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |